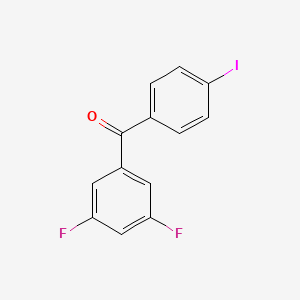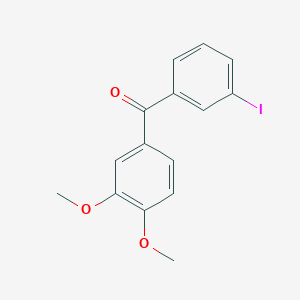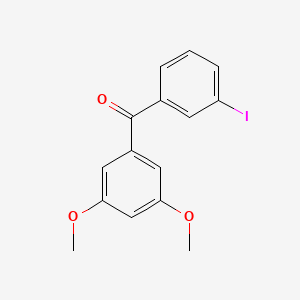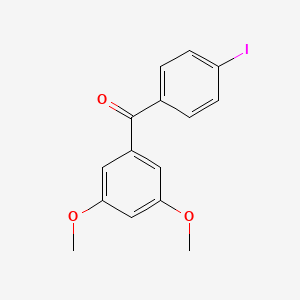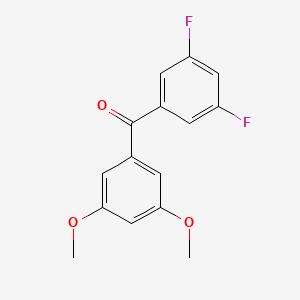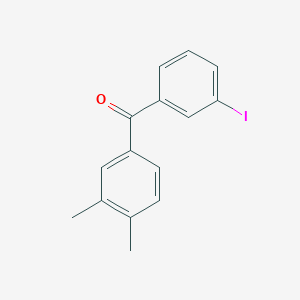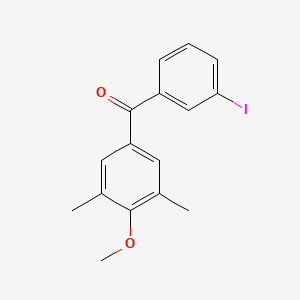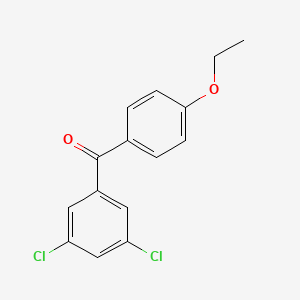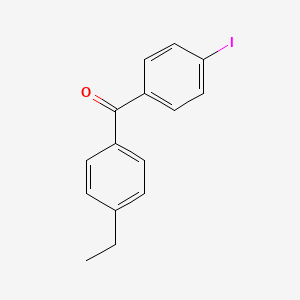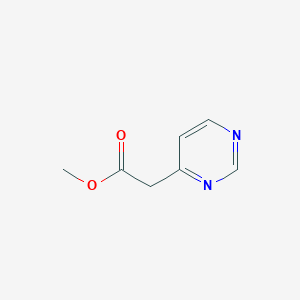
2-(ピリミジン-4-イル)酢酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl 2-(pyrimidin-4-YL)acetate” is a chemical compound with the molecular formula C7H8N2O2 . It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure of nucleotides in DNA and RNA .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(pyrimidin-4-YL)acetate” can be represented by the InChI code: 1S/C7H8N2O2/c1-11-7(10)5-6-8-3-2-4-9-6/h2-4H,5H2,1H3 . The molecular weight of the compound is 152.15 g/mol .Physical And Chemical Properties Analysis
“Methyl 2-(pyrimidin-4-YL)acetate” is a liquid at room temperature . It has a molecular weight of 152.15 g/mol . The compound has a density of 1.2±0.1 g/cm3 and a boiling point of 239.7±15.0 °C at 760 mmHg .科学的研究の応用
抗がん剤設計
2-(ピリミジン-4-イル)酢酸メチル: は、抗がん剤設計における可能性について研究されている化合物です。ピリミジン誘導体は、様々な種類の癌を標的にすることにより抗癌活性を示すことが知られています。 これらの誘導体は、強力な抗癌分子を開発するための合成戦略に組み込まれており、多くの場合、標的受容体タンパク質に対する活性を高めています .
複素環式化合物の合成
この化合物は、新規複素環式化合物の合成における前駆体として役立ちます。 これらの化合物は、生物学的活性、例えば不死化ラット肝星細胞(HSC-T6)に対する効果について設計・評価されており、肝線維症の理解と治療法の開発に不可欠です .
殺菌剤
2-(ピリミジン-4-イル)酢酸メチルを含むピリミジン-4-イル誘導体は、殺菌剤の合成に用いられてきました。 これらの誘導体の構造活性相関研究は、殺菌活性を最適化するために役立ち、農業用途において重要です .
抗菌用途
この化合物は、抗菌剤として作用するチエノピリミジン誘導体の合成にも用いられています。 これらの合成された化合物は、細菌の耐性研究や新規抗菌薬の開発に用いられます .
Safety and Hazards
作用機序
- Its role may include modulating inflammation, as pyrimidines are known for their pharmacological effects, including anti-inflammatory properties .
- Specific mediators, such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, and interleukins, could be influenced by this compound .
Target of Action
Biochemical Pathways
Pharmacokinetics
生化学分析
Biochemical Properties
Methyl 2-(pyrimidin-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in inflammatory responses, such as cyclooxygenase-2 (COX-2). This inhibition is crucial in reducing the production of pro-inflammatory mediators like prostaglandins . Additionally, Methyl 2-(pyrimidin-4-yl)acetate can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways.
Cellular Effects
Methyl 2-(pyrimidin-4-yl)acetate influences various cellular processes and functions. It has been shown to affect cell signaling pathways, particularly those involved in inflammation and immune responses. By modulating the activity of key signaling molecules, Methyl 2-(pyrimidin-4-yl)acetate can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can downregulate the expression of pro-inflammatory genes, thereby reducing the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of Methyl 2-(pyrimidin-4-yl)acetate involves its interaction with specific biomolecules. It binds to the active sites of enzymes like COX-2, inhibiting their activity and preventing the synthesis of pro-inflammatory mediators. Additionally, Methyl 2-(pyrimidin-4-yl)acetate can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions result in changes in the expression of genes involved in inflammation and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-(pyrimidin-4-yl)acetate have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to Methyl 2-(pyrimidin-4-yl)acetate can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of Methyl 2-(pyrimidin-4-yl)acetate vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and immunomodulatory effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing harm .
Metabolic Pathways
Methyl 2-(pyrimidin-4-yl)acetate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into active metabolites. These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of various metabolites. The compound’s involvement in these pathways can have significant effects on cellular metabolism and overall physiological function .
Transport and Distribution
Within cells and tissues, Methyl 2-(pyrimidin-4-yl)acetate is transported and distributed through specific transporters and binding proteins. These molecules facilitate its movement across cellular membranes and its accumulation in specific cellular compartments. The localization and accumulation of Methyl 2-(pyrimidin-4-yl)acetate can influence its activity and effectiveness in modulating biochemical and cellular processes .
Subcellular Localization
The subcellular localization of Methyl 2-(pyrimidin-4-yl)acetate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytoplasmic enzymes and signaling pathways .
特性
IUPAC Name |
methyl 2-pyrimidin-4-ylacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)4-6-2-3-8-5-9-6/h2-3,5H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIMNXVCLRQRAI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=NC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60614662 |
Source


|
| Record name | Methyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
863032-29-5 |
Source


|
| Record name | Methyl (pyrimidin-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60614662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

